4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps :
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: This step involves the conversion of the intermediate to an aromatic compound.
S-Methylation:
Oxidation: The oxidation of the intermediate to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines.
Scientific Research Applications
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitrypanosomal and antiplasmodial activities. It has shown promising results in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal activity, the compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways . The nitro group plays a crucial role in its bioactivity, potentially through redox cycling and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is studied for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in antiviral and anticancer research.
Uniqueness
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and enhances its biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in medicinal and materials chemistry.
Properties
CAS No. |
913322-63-1 |
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Molecular Formula |
C9H8N4O2S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-4-6(12-9(10)11-5)7-2-3-8(16-7)13(14)15/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
IUYDSHULUSFREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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